molecular formula C15H22N2O4 B13648456 2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid

2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid

Cat. No.: B13648456
M. Wt: 294.35 g/mol
InChI Key: YFAFLKSEYHRFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Adamantane-1-carbonyl)asparagine is a compound that combines the unique structural features of adamantane and asparagine. Adamantane, a tricyclo[3.3.1.13,7]decane, is known for its rigid, three-dimensional structure and is widely used in medicinal chemistry Asparagine is an amino acid that plays a crucial role in the biosynthesis of proteins

Preparation Methods

The synthesis of (Adamantane-1-carbonyl)asparagine typically involves the functionalization of adamantane followed by the coupling with asparagine. One common method is the direct radical functionalization of adamantane to introduce a carbonyl group, followed by the coupling with asparagine under peptide coupling conditions . Industrial production methods may involve the use of advanced catalytic systems to improve yield and selectivity.

Chemical Reactions Analysis

(Adamantane-1-carbonyl)asparagine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like sulfuric acid and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (Adamantane-1-carbonyl)asparagine involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various receptors, including NMDA receptors and sigma-2 receptors, influencing their activity . The asparagine component can interact with enzymes and proteins, potentially affecting their function and stability. The combined effects of these interactions contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

(Adamantane-1-carbonyl)asparagine can be compared with other adamantane derivatives and amino acid conjugates:

The uniqueness of (Adamantane-1-carbonyl)asparagine lies in its combination of a rigid, three-dimensional structure with the bioactive properties of asparagine, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

2-(adamantane-1-carbonylamino)-4-amino-4-oxobutanoic acid

InChI

InChI=1S/C15H22N2O4/c16-12(18)4-11(13(19)20)17-14(21)15-5-8-1-9(6-15)3-10(2-8)7-15/h8-11H,1-7H2,(H2,16,18)(H,17,21)(H,19,20)

InChI Key

YFAFLKSEYHRFEL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.